N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRMOBCIOUJLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655351 | |
| Record name | N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886504-63-8 | |
| Record name | N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride, commonly referred to as DMPCA, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
DMPCA features a piperidine ring with a dimethylamino group and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 272.22 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 272.22 g/mol |
| Functional Groups | Piperidine, Dimethylamino, Carboxamide |
| Solubility | Soluble in water and organic solvents |
DMPCA's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been noted for its potential to modulate cellular signaling pathways by binding to active sites of target proteins. This interaction can lead to alterations in physiological responses, making it a candidate for various therapeutic applications.
Notable Mechanisms
- Cytotoxic Activity : DMPCA has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent. Studies indicate that it may act through DNA intercalation and inhibition of topoisomerases I and II, which are critical for DNA replication and repair .
- Antibacterial and Antifungal Properties : Research has shown that derivatives of DMPCA exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .
- Neuropharmacological Effects : The compound has been explored for its potential role in treating neurological disorders by acting as a muscarinic receptor antagonist . This suggests possible applications in conditions like Alzheimer's disease.
Antitumor Activity
DMPCA has been evaluated for its antitumor properties through various in vitro and in vivo studies. A notable study reported that modifications to the DMPCA structure enhanced its efficacy against solid tumors in mouse models, indicating a promising avenue for cancer treatment .
Antimicrobial Activity
The antimicrobial efficacy of DMPCA derivatives was assessed through Minimum Inhibitory Concentration (MIC) testing. Results indicated varying degrees of effectiveness against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
Case Studies
- Phase I Clinical Trials : A Phase I study involving DMPCA revealed dose-limiting toxicities such as infusional arm pain but also identified a maximum tolerated dose (MTD), establishing a basis for further clinical evaluation .
- Pharmacokinetics : Another study focused on the pharmacokinetics of DMPCA showed significant uptake in various tissues, including tumors, suggesting its utility in targeted cancer therapies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20Cl2N3O
- Molecular Weight : 272.22 g/mol
- Functional Groups : The compound features a piperidine ring and a carboxamide group, which are common in many pharmacologically active compounds. The presence of the dimethylamino group contributes to its basic properties, enhancing its interaction with biological targets.
Medicinal Chemistry
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride has garnered attention in drug development, particularly for its antitumor properties . Research has demonstrated that derivatives of this compound can inhibit tumor growth in both in vitro and in vivo models. Structure-activity relationship (SAR) analyses have provided insights into how modifications can enhance its efficacy as an antitumor agent .
Proteomics
The compound is utilized in proteomics research to study protein interactions and functions. Its ability to bind to various biological macromolecules makes it a valuable tool for understanding cellular mechanisms and developing therapeutic strategies .
Allosteric Modulation
Studies have indicated that derivatives of N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide can act as allosteric modulators of the cannabinoid type 1 receptor (CB1). This modulation can influence receptor activity, presenting potential applications in treating conditions related to the endocannabinoid system .
Antiallergy Activity
Research has explored the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for their antiallergic properties. Although results vary based on dosage and specific assays, this area holds promise for developing new allergy treatments .
Anti-acetylcholinesterase Activity
Some derivatives have shown potential for anti-acetylcholinesterase activity, which is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Numerous studies have been conducted to explore the efficacy of this compound in various applications:
- Antitumor Studies : Research conducted by Rewcastle et al. (1986) demonstrated significant antitumor activity in specific derivatives when tested against various cancer cell lines.
- Proteomic Interactions : A study by Hudson et al. (1987) utilized crystallographic methods to analyze how this compound interacts with DNA, providing insights into its potential applications in cancer therapy.
- Allosteric Modulation Research : Khurana et al. (2014) highlighted the structural requirements for effective modulation of CB1 receptor activities, indicating that certain modifications could enhance binding affinity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with structurally related derivatives (Table 1):
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The dihydrochloride salt form of the target compound improves aqueous solubility compared to mono hydrochloride salts (e.g., C₁₅H₂₀ClN₃O₂ in ) or free bases .
Lipophilicity :
Bioactivity :
- TAS-103, an indenoquinolinone derivative, demonstrates topoisomerase inhibition and anticancer activity, suggesting that piperidine carboxamide derivatives could share similar mechanisms but require structural optimization for efficacy .
Toxicological and Regulatory Considerations
Acute and Chronic Toxicity
- Limited toxicological data are available for the target compound. Analogues like 4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) are classified as "harmful" upon acute exposure, with delayed effects noted for similar piperidine derivatives .
- Pyridinyl-substituted compounds may pose unique risks due to aromatic nitrogen interactions with biological systems, though specific data are absent .
Environmental Impact
Regulatory Status
Preparation Methods
Direct Synthesis via Amide Formation from Piperidine Derivatives
This approach involves the reaction of piperidine-4-carboxylic acid derivatives with N,N-dimethylethanamine (dimethylaminoethyl chloride) to form the target amide. The key steps include:
- Activation of the carboxylic acid (via carbodiimide or other coupling agents).
- Amide bond formation with N,N-dimethylethanamine.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation | Carbodiimides (e.g., EDC, DCC) | Facilitates amide bond formation |
| Coupling | N,N-dimethylethanamine | Nucleophilic attack on activated carboxyl group |
| Salt formation | Hydrochloric acid | Protonates the amine, forming dihydrochloride salt |
- Patent US20090203940A1 describes a method involving esterification, ester hydrolysis, and subsequent amidation, followed by salt formation.
- The process employs solvents like N,N-dimethylformamide (DMF), dichloromethane, and ethanol, with bases such as triethylamine to facilitate coupling.
Reaction of Piperidine Derivatives with Dimethylaminoethyl Chloride
This method involves nucleophilic substitution of a piperidine-4-carboxamide precursor with dimethylaminoethyl chloride:
- Preparation of piperidine-4-carboxamide (or its derivatives).
- Reaction with dimethylaminoethyl chloride in a suitable solvent (e.g., dichloromethane).
- Base addition (triethylamine or similar) to neutralize HCl generated.
- Purification and salt formation with hydrochloric acid.
Reaction Conditions & Reagents:
| Reagent | Solvent | Base | Notes |
|---|---|---|---|
| Dimethylaminoethyl chloride | Dichloromethane | Triethylamine | Facilitates nucleophilic substitution |
| Temperature | Room temperature to mild heating | Controlled to prevent side reactions |
- The synthesis detailed in vulcanchem.com involves reacting piperidine derivatives with dimethylaminoethyl chloride in dichloromethane, with triethylamine as a base, to produce the intermediate, which is then converted to the hydrochloride salt.
Multi-step Synthesis via Intermediate Formation
A more complex route involves multi-step synthesis, including:
- Oxidation of piperidine derivatives to form key intermediates.
- Reaction with N,N-dimethylethanamine or related nucleophiles.
- Cyclization or functionalization steps to introduce the carboxamide group.
- Salt formation with hydrochloric acid.
- Patent WO1998017649A1 describes a process starting from oxoacetic acid derivatives, involving oxidation, reduction, and coupling steps to form the target compound.
- The process emphasizes the use of catalysts, such as palladium on carbon, and solvents like ethanol, with subsequent recrystallization.
Key Data and Comparative Summary
| Method | Starting Materials | Main Reactions | Solvents | Reagents | Yield & Purity | Remarks |
|---|---|---|---|---|---|---|
| Direct amidation | Piperidine-4-carboxylic acid derivatives | Amide bond formation | DMF, dichloromethane, ethanol | Carbodiimides, triethylamine | High | Simplest approach, scalable |
| Nucleophilic substitution | Piperidine derivatives + dimethylaminoethyl chloride | Nucleophilic substitution | Dichloromethane | Triethylamine | Moderate to high | Widely used, straightforward |
| Multi-step oxidation & coupling | Oxoacetic acid derivatives | Oxidation, reduction, coupling | Ethanol, acetonitrile | Catalysts (Pd/C), oxidants | Variable | More complex, for specialized derivatives |
Salt Formation and Final Purification
The final step involves converting the free base or amide into its hydrochloride salt:
- Protonation with concentrated hydrochloric acid.
- Crystallization from suitable solvents (ethanol, ethyl acetate, or water).
- Washing with cold solvent mixtures to improve purity.
- The dihydrochloride salt is often obtained as crystalline solids after slow cooling and recrystallization, with yields influenced by solvent choice and reaction conditions.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct amidation | Simplest, scalable | High yield, straightforward | Requires activation of carboxylic acid |
| Nucleophilic substitution | Uses readily available reagents | Mild conditions, good control | Possible side reactions |
| Multi-step oxidation | Precise control over intermediates | Suitable for complex derivatives | Time-consuming, complex setup |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amide coupling reactions under controlled conditions. For example, reactions in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 60–80°C can improve yield . Purification often employs column chromatography with silica gel or reverse-phase HPLC (C18 column, UV detection at 254 nm) to achieve ≥98% purity. Residual solvents and byproducts should be quantified via GC-MS or LC-MS .
Q. How should researchers assess the stability and reactivity of this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 1–13), temperature (25–60°C), and humidity (40–80% RH). Monitor degradation via HPLC and FT-IR spectroscopy. Avoid exposure to strong oxidizers, as tertiary amines in the structure may undergo oxidation to N-oxides . Store in airtight containers at –20°C to minimize hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use -NMR and -NMR in DO or DMSO-d to verify piperidine ring protons (δ 1.5–2.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm) .
- Purity assessment : Employ HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) and UV detection at 210 nm .
- Mass analysis : High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion confirmation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. Dispose of waste via licensed hazardous waste contractors compliant with local regulations (e.g., EPA guidelines) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict reaction barriers. ICReDD’s hybrid computational-experimental workflow can identify optimal conditions (e.g., solvent polarity, catalyst loading) by integrating reaction path searches with experimental validation . Machine learning algorithms (e.g., random forest models) trained on existing kinetic data may further refine predictions .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement. For inconsistent IC values, assess batch-to-batch purity via HPLC and confirm stereochemical integrity with chiral chromatography. Collaborative data-sharing frameworks, such as those proposed in contested territories methodology, enable cross-lab validation .
Q. What are the dominant degradation pathways of this compound in aqueous solutions?
- Methodological Answer : Hydrolysis of the carboxamide group is pH-dependent. At pH < 3, protonation of the dimethylamino group slows degradation, while alkaline conditions (pH > 10) accelerate amide bond cleavage. Identify degradation products (e.g., piperidine-4-carboxylic acid) via LC-MS/MS and stabilize formulations with buffering agents (e.g., citrate buffer at pH 5–6) .
Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Conduct in vitro assays (e.g., hepatic microsome stability, plasma protein binding) alongside in vivo rodent studies. Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy endpoints (e.g., receptor occupancy via PET imaging). Physiologically based pharmacokinetic (PBPK) modeling can extrapolate human PK parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
